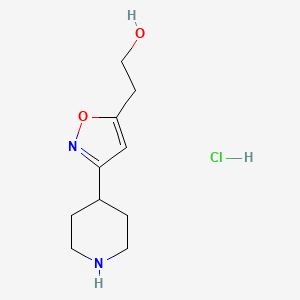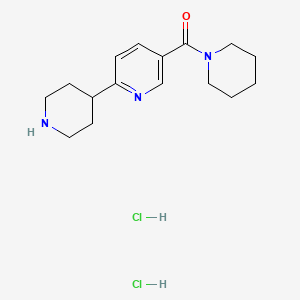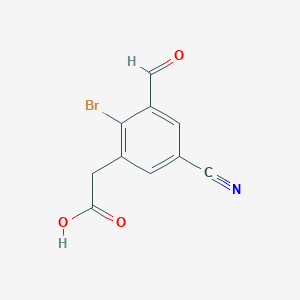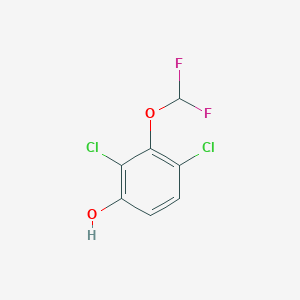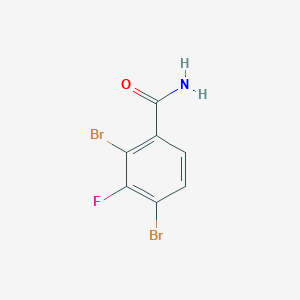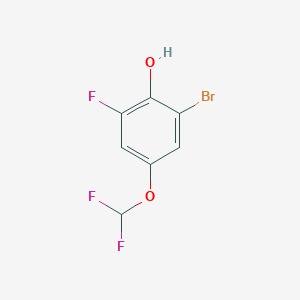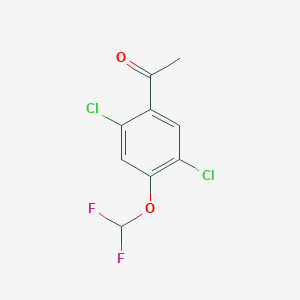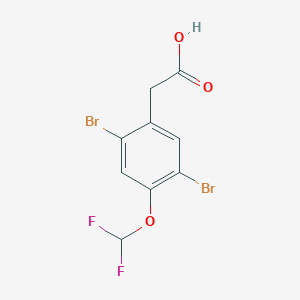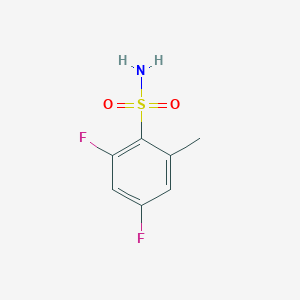
2-(Trifluoromethyl)isonicotinoyl chloride
Descripción general
Descripción
“2-(Trifluoromethyl)isonicotinoyl chloride” is a chemical compound with the molecular formula C7H3ClF3NO . It is also known as "2-(trifluoromethyl)pyridine-4-carbonyl chloride" . The compound has a molecular weight of 209.55 .
Molecular Structure Analysis
The molecular structure of “2-(Trifluoromethyl)isonicotinoyl chloride” is represented by the InChI code: 1S/C7H3ClF3NO/c8-5-1-3 (6 (9)14)4 (2-13-5)7 (10,11)12/h1-2H . This indicates the presence of a trifluoromethyl group (-CF3), a chloride atom, and an isonicotinoyl group in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Trifluoromethyl)isonicotinoyl chloride” include a molecular weight of 209.55 and a molecular formula of C7H3ClF3NO .Aplicaciones Científicas De Investigación
Synthesis of Molecular Hosts and Coordination Networks
- A molecular host, tris(isonicotinoyl)cyclotriguaiacylene, was synthesized from cyclotriguaiacylene and isonicotinoyl chloride hydrochloride. This host forms a 2-D interwoven network through dimerization around acetonitrile guests, demonstrating an elegant structure in solid-state supramolecular assembly (Hardie & Sumby, 2004).
Transition Metal Complexes
- Transition metal complexes were prepared using 2-thenoyltrifluoroacetone isonicotinoyl hydrazone. This compound acts as a ligand for different metal ions and shows potential antioxidative action against specific radicals (Wu, Deng, & Chen, 1993).
Synthesis of Potential Antitumor Medicines
- N-(2-nitroxyethyl)isonicotinamide, synthesized from isonicotinoyl chloride, was used as a ligand in reactions with PdCl2 and PtCl2 to prepare complexes potentially useful as antitumor medicines (Fedorov et al., 2001).
Chelatometric Reagents
- 1-Isonicotinoyl-2-salicylidenehydrazine, prepared by condensing isonicotinic acid hydrazide and salicylaldehyde, was examined for its chelatometric properties with several cations, indicating its potential as a chelatometric reagent (Katiyar & Tandon, 1964).
Antimicrobial and Genotoxic Properties
- Organotin compounds obtained from reactions with isonicotinoylhydrazones were investigated for their antimicrobial properties and genotoxic potential. The study provides insights into the interactions and potential applications of these compounds (Mazza et al., 1992).
Intraocular Pressure Lowering Agents
- Compounds derived from the reaction of aromatic/heterocyclic sulfonamides with isonicotinoyl chloride were found to be efficient inhibitors of carbonic anhydrase isozymes, playing a critical role in aqueous humor secretion within the eye. This indicates their potential application as intraocular pressure lowering agents (Menabuoni et al., 1999).
Antimycobacterial Activity
- Various 2-isonicotinoylhydrazinocarbothioamides showed significant antimycobacterial activity, indicating their potential in treating tuberculosis, especially in cases resistant to common treatments (Almeida da Silva et al., 2008).
Photoaffinity Labeling Reagent
- 2-Diazo-3,3,3-trifluoropropionyl chloride, synthesized from trifluorodiazoethane and phosgene, was identified as a promising reagent for photoaffinity labeling, offering a more stable alternative to other known diazoacyl reagents (Chowdhry, Vaughan, & Westheimer, 1976).
Safety and Hazards
“2-(Trifluoromethyl)isonicotinoyl chloride” is known to cause severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling it .
Direcciones Futuras
Trifluoromethyl group-containing compounds, such as “2-(Trifluoromethyl)isonicotinoyl chloride”, have been the focus of research in recent years due to their potential in various applications, particularly in the development of new drugs . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethyl reactions .
Propiedades
IUPAC Name |
2-(trifluoromethyl)pyridine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-6(13)4-1-2-12-5(3-4)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBALPFIDJFDIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)isonicotinoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




